Cas no 1805285-70-4 (4-(Aminomethyl)-3-cyano-2-(difluoromethyl)pyridine-5-carboxaldehyde)

4-(Aminomethyl)-3-cyano-2-(difluoromethyl)pyridine-5-carboxaldehyde is a versatile pyridine derivative with a reactive aminomethyl group, a cyano substituent, and a difluoromethyl moiety, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both aldehyde and aminomethyl functionalities allows for selective modifications, enabling the construction of complex heterocyclic frameworks. The electron-withdrawing cyano and difluoromethyl groups enhance its reactivity in nucleophilic and electrophilic transformations. This compound is particularly useful in the development of bioactive molecules due to its structural diversity and potential for further functionalization. Its stability under standard conditions ensures reliable handling in synthetic applications.
4-(Aminomethyl)-3-cyano-2-(difluoromethyl)pyridine-5-carboxaldehyde structure
1805285-70-4 structure
商品名:4-(Aminomethyl)-3-cyano-2-(difluoromethyl)pyridine-5-carboxaldehyde
CAS番号:1805285-70-4
MF:C9H7F2N3O
メガワット:211.168188333511
CID:4878966

4-(Aminomethyl)-3-cyano-2-(difluoromethyl)pyridine-5-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 4-(Aminomethyl)-3-cyano-2-(difluoromethyl)pyridine-5-carboxaldehyde
    • インチ: 1S/C9H7F2N3O/c10-9(11)8-7(2-13)6(1-12)5(4-15)3-14-8/h3-4,9H,1,12H2
    • InChIKey: CLFZLIBAUWBAOZ-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(C#N)=C(CN)C(C=O)=CN=1)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 276
  • 疎水性パラメータ計算基準値(XlogP): -0.5
  • トポロジー分子極性表面積: 79.8

4-(Aminomethyl)-3-cyano-2-(difluoromethyl)pyridine-5-carboxaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029038872-500mg
4-(Aminomethyl)-3-cyano-2-(difluoromethyl)pyridine-5-carboxaldehyde
1805285-70-4 95%
500mg
$1,718.70 2022-04-01
Alichem
A029038872-250mg
4-(Aminomethyl)-3-cyano-2-(difluoromethyl)pyridine-5-carboxaldehyde
1805285-70-4 95%
250mg
$970.20 2022-04-01
Alichem
A029038872-1g
4-(Aminomethyl)-3-cyano-2-(difluoromethyl)pyridine-5-carboxaldehyde
1805285-70-4 95%
1g
$3,155.55 2022-04-01

4-(Aminomethyl)-3-cyano-2-(difluoromethyl)pyridine-5-carboxaldehyde 関連文献

4-(Aminomethyl)-3-cyano-2-(difluoromethyl)pyridine-5-carboxaldehydeに関する追加情報

Introduction to 4-(Aminomethyl)-3-cyano-2-(difluoromethyl)pyridine-5-carboxaldehyde (CAS No. 1805285-70-4)

4-(Aminomethyl)-3-cyano-2-(difluoromethyl)pyridine-5-carboxaldehyde, identified by its CAS number 1805285-70-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and pharmacological potential. The presence of multiple functional groups, including an aldehyde, an amine, a cyano group, and a difluoromethyl substituent, makes this molecule a versatile intermediate in the synthesis of various bioactive molecules.

The structural features of 4-(Aminomethyl)-3-cyano-2-(difluoromethyl)pyridine-5-carboxaldehyde contribute to its unique chemical properties and reactivity. The aldehyde group (–CHO) at the 5-position serves as a reactive site for condensation reactions, enabling the formation of Schiff bases and other imine derivatives. The amino group (–NH₂) at the 4-position provides a nucleophilic center for further functionalization, while the cyano group (–CN) introduces electrophilic characteristics that can participate in nucleophilic addition reactions. Additionally, the difluoromethyl group (–CF₂) enhances metabolic stability and lipophilicity, which are critical factors in drug design.

In recent years, there has been growing interest in exploring the pharmacological applications of pyridine derivatives. 4-(Aminomethyl)-3-cyano-2-(difluoromethyl)pyridine-5-carboxaldehyde has been investigated for its potential role in developing novel therapeutic agents. Studies have highlighted its utility as a precursor in the synthesis of kinase inhibitors, which are essential in treating various cancers and inflammatory diseases. The combination of an aldehyde and an amine moiety allows for the facile construction of peptidomimetics and protein-protein interaction modulators, areas that have seen considerable advancements in drug discovery.

One of the most compelling aspects of 4-(Aminomethyl)-3-cyano-2-(difluoromethyl)pyridine-5-carboxaldehyde is its versatility in medicinal chemistry. Researchers have leveraged its scaffold to develop compounds with anti-inflammatory, antiviral, and anticancer properties. For instance, derivatives of this molecule have been shown to inhibit Janus kinases (JAKs), which play a crucial role in signal transduction pathways associated with autoimmune diseases. The introduction of fluorine atoms has been particularly beneficial in modulating enzyme activity and improving drug-like properties such as solubility and bioavailability.

The synthesis of 4-(Aminomethyl)-3-cyano-2-(difluoromethyl)pyridine-5-carboxaldehyde involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Starting from commercially available pyridine derivatives, researchers have employed strategies such as nucleophilic substitution, reduction, and protection-deprotection techniques to construct the desired framework. The use of advanced catalytic systems has further streamlined these processes, making large-scale production more feasible. This compound exemplifies how structural complexity can be harnessed to create molecules with tailored biological activities.

Recent advances in computational chemistry have also played a pivotal role in understanding the behavior of 4-(Aminomethyl)-3-cyano-2-(difluoromethyl)pyridine-5-carboxaldehyde. Molecular modeling studies have provided insights into its interactions with biological targets, aiding in the rational design of more potent and selective drugs. These simulations have revealed that subtle modifications to the core pyridine scaffold can significantly alter binding affinity and pharmacokinetic profiles. Such findings underscore the importance of integrating experimental data with computational predictions to accelerate drug development.

The compound’s potential extends beyond oncology and inflammation; it has also been explored as a building block for antimicrobial agents. The structural motifs present in 4-(Aminomethyl)-3-cyano-2-(difluoromethyl)pyridine-5-carboxaldehyde allow for the creation of molecules that disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. In an era where antibiotic resistance poses a significant global health threat, such discoveries offer hope for novel therapeutic strategies.

In conclusion, 4-(Aminomethyl)-3-cyano-2-(difluoromethyl)pyridine-5-carboxaldehyde (CAS No. 1805285-70-4) represents a promising candidate for further pharmacological exploration. Its unique structural features and synthetic accessibility make it an invaluable tool for medicinal chemists seeking to develop next-generation therapeutics. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of drug discovery efforts across multiple therapeutic areas.

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